An In-depth Technical Guide to the Chemical and Physical Properties of Menadione
An In-depth Technical Guide to the Chemical and Physical Properties of Menadione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione (B1676200), also known as Vitamin K3, is a synthetic naphthoquinone that serves as a precursor to the biologically active forms of Vitamin K, particularly menaquinone-4 (MK-4).[1] While not used as a nutritional supplement for humans due to potential toxicity at high doses, its unique chemical properties make it a valuable compound in various research and pharmaceutical applications.[2] Menadione's ability to undergo redox cycling and generate reactive oxygen species (ROS) has established it as a critical tool for studying oxidative stress and has spurred investigations into its potential as an anticancer agent.[3][4] This guide provides a comprehensive overview of the core chemical and physical properties of menadione, detailed experimental protocols for its analysis, and a summary of its key signaling pathways.
Chemical Properties
Menadione (2-methyl-1,4-naphthoquinone) is a bright yellow, crystalline solid with a faint acrid odor.[5] It is structurally an analog of 1,4-naphthoquinone (B94277) with a methyl group at the 2-position.[1] This structure is fundamental to its biological and chemical reactivity.
Table 1: Chemical Identification of Menadione
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-methylnaphthalene-1,4-dione | [6] |
| Synonyms | Vitamin K3, Menaphthone, Thyloquinone | [6] |
| CAS Number | 58-27-5 | [5] |
| Chemical Formula | C₁₁H₈O₂ | [5] |
| Molecular Weight | 172.18 g/mol | [5] |
| SMILES | CC1=CC(=O)C2=CC=CC=C2C1=O | [6] |
| InChI Key | MJVAVZPDRWSRRC-UHFFFAOYSA-N | [6] |
2.1 Stability and Reactivity
Menadione is stable in air but is susceptible to decomposition upon exposure to sunlight.[5] It is destroyed by alkaline solutions and reducing agents.[7] Alcoholic solutions of menadione are neutral and can be heated to 120°C without decomposition.[7] It can react violently with strong oxidizing agents, alkalis, and acids.
Physical Properties
The physical characteristics of menadione are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physical and Spectroscopic Properties of Menadione
| Property | Value | Reference(s) |
| Appearance | Bright yellow crystalline solid | [5] |
| Odor | Very faint acrid odor | [5] |
| Melting Point | 105–107 °C | [6][8] |
| Boiling Point | 304.5 °C (estimated) | [2] |
| logP (o/w) | 2.20 | [2] |
| UV-Vis λmax (in Ethanol) | 245 nm, 251 nm, 262 nm, 333 nm | [7][9] |
3.1 Solubility
Menadione is a fat-soluble vitamin precursor and is largely insoluble in water. Its solubility in various organic solvents is well-documented.
Table 3: Solubility of Menadione
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (160 mg/L at 30 °C) | [1] |
| Ethanol (B145695) | 1 g in 60 mL (approx. 16.7 mg/mL) | [6][7] |
| Chloroform | Soluble (100 mg/mL) | [7] |
| Benzene | 1 g in 10 mL (100 mg/mL) | [6] |
| Vegetable Oils | 1 g in 50 mL (20 mg/mL) | [6] |
| Carbon Tetrachloride | Moderately soluble | [5] |
| DMSO | 1 mg/mL | [7] |
Experimental Protocols
Accurate determination of menadione's properties and concentration is essential for research and quality control. The following are detailed methodologies for key experiments.
4.1 Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound like menadione.[10][11][12][13]
-
Sample Preparation: Ensure the menadione sample is a fine, dry powder. If necessary, crush any coarse crystals in a mortar.[13]
-
Capillary Tube Loading: Push the open end of a capillary tube into the menadione powder. Tap the sealed end of the tube on a hard surface to pack the powder into the bottom. The packed sample should be 1-2 mm high.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (105°C).
-
Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[10] For pure menadione, this range should be sharp and fall between 105°C and 107°C.[8]
4.2 Assay of Menadione (USP Titration Method)
This assay is adapted from the United States Pharmacopeia (USP) for determining the purity of a menadione sample.[8][14]
-
Sample Preparation: Accurately weigh about 150 mg of menadione and transfer it to a 150-mL flask.
-
Dissolution: Add 15 mL of glacial acetic acid and 15 mL of 3 N hydrochloric acid. Swirl the flask until the menadione is completely dissolved.
-
Reduction: Add approximately 3 g of zinc dust to the solution. Stopper the flask with a Bunsen valve, shake, and let it stand in the dark for 1 hour, shaking frequently. This reduces the quinone to a hydroquinone.
-
Filtration: Rapidly decant the solution through a cotton pledget into a separate flask. Wash the reduction flask with three 10-mL portions of freshly boiled and cooled water, passing the washings through the same cotton pledget.
-
Titration: Add 0.1 mL of orthophenanthroline indicator to the combined filtrate and washings. Immediately titrate with 0.1 N ceric sulfate (B86663) until the endpoint is reached.
-
Blank Correction: Perform a blank determination using the same procedure without the menadione sample and make any necessary corrections.
-
Calculation: Each mL of 0.1 N ceric sulfate is equivalent to 8.609 mg of C₁₁H₈O₂.
4.3 UV-Visible Spectrophotometry
This method is used for the identification and quantification of menadione based on its absorbance of UV light.[9][15][16]
-
Standard Solution Preparation: Prepare a standard solution of USP Menadione Reference Standard in ethanol with a known concentration (e.g., 5 µg/mL).[8]
-
Sample Solution Preparation: Prepare a sample solution of menadione in ethanol with a similar concentration.
-
Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use ethanol as the blank to zero the instrument.
-
Measurement: Scan the absorbance of both the standard and sample solutions from approximately 220 nm to 400 nm.
-
Analysis: The UV absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as the standard solution. Key absorbance maxima in ethanol are typically observed around 245 nm, 251 nm, 262 nm, and 333 nm.[7] The concentration of the sample can be determined by comparing its absorbance at a specific wavelength (e.g., 250 nm) to that of the standard solution using the Beer-Lambert law.
4.4 High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for the determination of menadione in various matrices, including pharmaceutical preparations and biological samples.[5][17][18][19]
-
Chromatographic System:
-
Column: A reversed-phase column, such as a C8 or C30, is commonly used.[5][18]
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water is typical. For example, a mobile phase of methanol and water (60:40, v/v) can be used for menadione sodium bisulphite analysis.[18] For menadione itself, a gradient starting with a high percentage of methanol (e.g., 90%) may be employed.[18]
-
Flow Rate: Typically around 1 mL/min.[18]
-
Detector: A Diode Array Detector (DAD) or a UV detector set at a wavelength of maximum absorbance (e.g., 250 nm). For higher sensitivity, fluorescence detection after post-column reduction can be used.[5]
-
-
Standard Preparation: Prepare a series of standard solutions of menadione in the mobile phase to create a calibration curve.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 0.01 M HCl for converting menadione sodium bisulphite to menadione) and dilute with the mobile phase to a concentration within the range of the calibration curve.[17]
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Quantification: Identify the menadione peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration based on the peak area and the standard calibration curve.
Core Signaling Pathways and Mechanisms of Action
Menadione's biological effects are primarily driven by its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses, including oxidative stress, DNA damage, and programmed cell death.
5.1 ROS Generation via Redox Cycling
Menadione can accept one or two electrons from cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical or a hydroquinone, respectively.[4][20] The unstable semiquinone radical can then transfer an electron to molecular oxygen (O₂), generating a superoxide (B77818) radical (O₂⁻) and regenerating the parent menadione, thus creating a futile redox cycle. This process leads to a significant increase in intracellular ROS levels.[4][21]
5.2 Induction of Apoptosis via ROS and PARP Activation
High levels of ROS induced by menadione cause significant cellular damage, including DNA strand breaks. This DNA damage activates the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1).[2][3] Overactivation of PARP-1 depletes cellular stores of NAD⁺ and ATP, leading to an energy crisis and cell death.[2] While menadione can trigger the release of mitochondrial cytochrome c, a key step in classical apoptosis, studies have shown that cell death can proceed even when key apoptotic players like caspases are inhibited, pointing to PARP-1 overactivation as a crucial, and sometimes dominant, cell death mechanism.[2][22]
5.3 Modulation of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. Menadione-induced oxidative stress can activate the NF-κB pathway.[23] ROS can lead to the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. Once freed, the NF-κB dimer (typically p50/p65) translocates to the nucleus to activate the transcription of target genes. This activation can initially be a pro-survival response, but sustained activation can also contribute to inflammatory processes.[24][25][26]
Conclusion
Menadione possesses a distinct set of chemical and physical properties that underpin its utility as a research tool and its potential as a therapeutic agent. Its capacity for redox cycling and ROS generation is central to its mechanism of action, influencing critical cellular signaling pathways involved in cell death and survival. A thorough understanding of its properties, supported by robust analytical methodologies, is paramount for professionals in research and drug development seeking to harness or mitigate its potent biological effects.
References
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- 2. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Menadione in Urine by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. drugfuture.com [drugfuture.com]
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- 17. brieflands.com [brieflands.com]
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